molecular formula C12H14FNO3 B6642454 3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid

3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid

Cat. No.: B6642454
M. Wt: 239.24 g/mol
InChI Key: VSQWEWYNDHPCBP-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid is an organic compound with a complex structure that includes a fluoro-substituted benzoyl group and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3-fluoro-5-methylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with an appropriate amine, such as butanoic acid, in the presence of a base like triethylamine to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The fluoro-substituted benzoyl group can enhance the compound’s binding affinity to proteins or enzymes, thereby modulating their activity. The amino acid moiety can facilitate the compound’s transport across biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-fluorobenzoic acid: Shares the fluoro-substituted benzoyl group but lacks the butanoic acid moiety.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a methyl group, leading to different chemical properties.

    3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

3-[(3-Fluoro-5-methylbenzoyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluoro-substituted benzoyl group and the amino acid moiety allows for versatile applications in various fields.

Properties

IUPAC Name

3-[(3-fluoro-5-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-7-3-9(6-10(13)4-7)12(17)14-8(2)5-11(15)16/h3-4,6,8H,5H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQWEWYNDHPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)NC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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